molecular formula C11H18S B14560089 Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- CAS No. 62162-28-1

Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)-

Cat. No.: B14560089
CAS No.: 62162-28-1
M. Wt: 182.33 g/mol
InChI Key: RLDOJWWNGJWOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound features a cyclopropane ring substituted with ethenyl, methyl, and pentenylthio groups, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane derivatives often involves the reaction of carbenes with alkenes. For instance, methylene (the simplest carbene) can react with an alkene to form a cyclopropane ring

Industrial Production Methods: Industrial production of cyclopropane derivatives typically involves large-scale organic synthesis techniques. These methods often use catalysts to increase the efficiency and yield of the desired product. The exact industrial methods for producing Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce ethyl-substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and metabolic functions.

Comparison with Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring cycloalkane.

    Cyclopentane: A five-membered ring cycloalkane.

Uniqueness: Cyclopropane, 1-ethenyl-2-methyl-3-(4-pentenylthio)- is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethenyl, methyl, and pentenylthio groups differentiates it from other cycloalkanes, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62162-28-1

Molecular Formula

C11H18S

Molecular Weight

182.33 g/mol

IUPAC Name

1-ethenyl-2-methyl-3-pent-4-enylsulfanylcyclopropane

InChI

InChI=1S/C11H18S/c1-4-6-7-8-12-11-9(3)10(11)5-2/h4-5,9-11H,1-2,6-8H2,3H3

InChI Key

RLDOJWWNGJWOOA-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1SCCCC=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.